Product packaging for 5-Methoxyquinazolin-4-amine(Cat. No.:CAS No. 885277-54-3)

5-Methoxyquinazolin-4-amine

Cat. No.: B1423612
CAS No.: 885277-54-3
M. Wt: 175.19 g/mol
InChI Key: SHAGSAZEDSAORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxyquinazolin-4-amine is a chemical compound based on the quinazoline scaffold, a nitrogen-containing heterocycle recognized as one of the most significant motifs in medicinal chemistry due to its diverse chemical reactivities and broad biological applications . This specific 4-aminoquinazoline structure serves as a key synthetic intermediate and privileged scaffold in the design and discovery of novel bioactive molecules. Researchers value this core structure for its potential in developing multi-target directed ligands (MTDLs), particularly for complex disease areas such as Alzheimer's disease, where derivatives have been designed to target cholinesterases, monoamine oxidases, and the N-methyl-D-aspartate receptor (NMDAR) simultaneously . Furthermore, 4-aminoquinazoline derivatives are extensively investigated as potent inhibitors of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) . The quinazoline pharmacophore is a common feature in several approved anticancer drugs like gefitinib and erlotinib, underscoring its fundamental role in tyrosine kinase inhibition and oncology research . The structural motif is also explored for a wide spectrum of other biological activities, including antiviral (e.g., against SARS-CoV-2) , antibacterial, and antifungal properties . The methoxy and amine substituents on the quinazoline core offer distinct points for chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability . This product is intended for research and further chemical characterization in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B1423612 5-Methoxyquinazolin-4-amine CAS No. 885277-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAGSAZEDSAORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methoxyquinazolin 4 Amine and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing the quinazoline (B50416) core have been well-established for decades. These routes typically involve the stepwise construction of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) precursor.

Cyclization Reactions

Cyclization reactions are a cornerstone of quinazoline synthesis. A prominent method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. wikipedia.orgnih.govchemeurope.com This reaction is one of the most common methods for creating the quinazolin-4-one ring, though it often requires high temperatures. nih.gov

For the synthesis of 5-methoxyquinazolin-4-amine, a plausible route starts with a correspondingly substituted anthranilic acid, such as 2-amino-3-methoxybenzoic acid. A key transformation involves the cyclization of a substituted 2-aminobenzonitrile (B23959) or 2-aminobenzoic acid derivative with a reagent that provides a single carbon atom, such as formamidine (B1211174) acetate (B1210297). nih.gov This process constructs the pyrimidine portion of the molecule. For instance, in a related synthesis, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate was heated at reflux with formamidine acetate in ethanol (B145695) to produce the corresponding quinazolin-4(3H)-one in high yield. nih.gov Subsequent chemical modifications, such as chlorination followed by amination, can then be used to install the amino group at the C4 position.

Etheration Procedures

Etheration represents a crucial functional group transformation for introducing the methoxy (B1213986) group onto the quinazoline scaffold. This procedure is typically employed when the corresponding hydroxy-substituted quinazoline is more accessible. The synthesis would proceed by converting a hydroxyl group at the C5 position into a methoxy ether.

This transformation is generally achieved through a Williamson ether synthesis. The 5-hydroxyquinazoline precursor is treated with a base, such as potassium carbonate, to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. This intermediate is then reacted with a methylating agent, like methyl iodide or dimethyl sulfate, to form the desired 5-methoxy derivative. While direct examples for this compound are specific to proprietary synthesis, the etheration step is a common strategy in the synthesis of complex quinazoline derivatives.

Reactions Involving 2-Aminobenzamide (B116534) Intermediates

2-Aminobenzamide and its derivatives are versatile and widely used precursors for the synthesis of quinazolin-4(3H)-ones. researchgate.net These intermediates can undergo condensation reactions with a variety of carbonyl-containing compounds, such as aldehydes and esters, to form the quinazoline ring. researchgate.net

The general mechanism involves an initial acid-catalyzed condensation between the 2-aminobenzamide and an aldehyde to form a hemiaminal intermediate, which then dehydrates to an imine. Subsequent intramolecular cyclization and oxidation or aromatization yield the final quinazoline product. In a pertinent example, 2-amino-N-methylbenzamide was used as a starting material to synthesize the corresponding N-methyl quinazolin-4(3H)-one by reacting it with dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source, facilitated by an oxidant like H₂O₂. nih.gov This approach demonstrates the feasibility of using substituted 2-aminobenzamides, such as 2-amino-3-methoxybenzamide, to prepare 5-methoxy-substituted quinazolines.

Advanced and Optimized Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, advanced synthetic strategies have been developed. These include electrochemical synthesis and multi-component reactions, which offer milder conditions, higher efficiency, and greater molecular diversity.

Electrochemical Synthesis

Electrochemical synthesis has emerged as a green and powerful alternative for constructing N-heterocycles, including quinazolines. arkat-usa.org These methods avoid the use of harsh chemical oxidants and metal catalysts by using electrons as the "reagent". arkat-usa.org An acid-catalyzed cyclization of 2-aminobenzamides into 4-quinazolines has been achieved using a combination of carbon and aluminum electrodes under electrochemical conditions, with acetic acid serving as an inexpensive electrolyte. arkat-usa.org

This method has proven effective for a range of substituted 2-aminobenzamides, including those with methoxy groups. The reactions typically proceed at room temperature with moderate to good yields. arkat-usa.org The broad substrate scope and mild conditions make this a practical and scalable approach for synthesizing quinazoline derivatives. arkat-usa.org

Interactive Data Table: Electrochemical Synthesis of Quinazolin-4(3H)-one Derivatives arkat-usa.org

2-Aminobenzamide DerivativeAldehyde/Carbon SourceYield (%)
2-AminobenzamideBenzaldehyde86
2-Amino-5-chlorobenzamideBenzaldehyde80
2-Amino-4-methoxybenzamideBenzaldehyde82
2-Amino-4,5-dimethoxybenzamideBenzaldehyde84
2-Aminobenzamide2-Furaldehyde80
2-Aminobenzamide1,3,5-Trioxane60
2-Amino-4-methoxybenzamide1,3,5-Trioxane59
2-Amino-4,5-dimethoxybenzamide1,3,5-Trioxane62

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.com This approach offers high atom economy and allows for the rapid generation of complex molecules from simple precursors. frontiersin.org

Several MCRs are applicable to the synthesis of heterocyclic systems like quinazolines.

Biginelli Reaction: This classical MCR involves the condensation of an aryl aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgbiomedres.us Modifications of this reaction can be used to build fused pyrimidine systems. scispace.comnih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govgeorgiasouthern.edu By carefully selecting the starting components, the resulting Ugi adduct can undergo subsequent intramolecular reactions (a post-Ugi transformation) to yield a wide variety of heterocyclic structures. frontiersin.orgbeilstein-journals.org This strategy has been used to synthesize complex fused heterocycles. beilstein-journals.orgresearchgate.net

While a specific MCR protocol for this compound is not prominently documented, the principles allow for a theoretical design. For instance, a modified Ugi or Biginelli reaction using a 2-amino-3-methoxy-substituted reactant could potentially construct the 5-methoxyquinazoline (B1603830) scaffold in a highly convergent and efficient manner. researchgate.net

Synthetic Challenges and Optimization Strategies

The synthesis of this compound and its derivatives is not without its challenges, primarily centered on achieving high yields and efficient reaction conditions.

Yield Enhancement and Reaction Efficiency

A significant challenge in quinazoline synthesis is maximizing the product yield. Yields can be highly dependent on the specific substrates and reaction conditions used. For instance, the synthesis of 2-((3,5-dichlorophenyl)amino)-5-methoxyquinazolin-4(3H)-one from its anthranilic acid precursor was reported with a yield of 24%, indicating that optimization is a critical concern. nih.gov

Several factors can influence the efficiency of the synthesis. Steric hindrance from substituents on the precursors, such as ortho-substituted aromatic aldehydes, can lead to lower yields. frontiersin.org Reaction optimization often involves a "One Factor at a Time" (OFAT) approach, where parameters like the catalyst, solvent, temperature, and reaction time are systematically varied to find the optimal conditions. acs.org For example, in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, researchers have focused on developing methods with fewer steps and higher yields starting from di-substituted anthranilic acids. esmed.org

Compound Names Table

Table 3: List of Chemical Compounds
Compound Name
This compound
p-Toluenesulfonamide
1,4-diazabicyclo[2.2.2]octane (DABCO)
2-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)-5-methoxyquinazolin-4(3H)-one
Quinazolin-4(3H)-one
Anthranilic acid
Trimethyl orthoformate
2-Aminobenzamide
2-Amino-4,5-dimethoxybenzoic acid
Formimidamide acetate
2-Methoxyethanol
1,3,5-triazine
Piperidine
2-((3,5-Dichlorophenyl)amino)-5-methoxyquinazolin-4(3H)-one
Aniline (B41778)
2-Aminobenzonitrile
4-Chloroquinazoline (B184009)
Thionyl chloride
2,4-Dichloro-6,7-dimethoxyquinazoline
8-Bromo-2-chloro-5-methoxyquinazolin-4-amine
Arylboronic acid
Prazosin

Reagent Selection for Reduced Toxicity

The synthesis of quinazoline derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. This focus has led to the development of synthetic protocols that utilize less toxic and more environmentally benign reagents, solvents, and catalysts.

Key strategies in reducing toxicity involve replacing conventional hazardous reagents with safer alternatives. For instance, traditional methods often employ heavy metal catalysts, strong acids, and volatile organic compounds (VOCs). Modern approaches seek to minimize these components.

Catalytic Systems:

Metal-Free Catalysis: An innovative approach involves the use of a salicylic (B10762653) acid-catalyzed oxidative condensation, which provides a metal-free pathway for synthesizing 2-substituted quinazolines. nih.gov

Heterogeneous Nano-catalysts: The use of recyclable, heterogeneous nano-catalysts such as nano-In₂O₃ and magnetic hydroxyapatite (B223615) nanoparticles has gained traction. jnanoworld.com These catalysts offer high surface area, leading to efficient reactions under milder conditions, and can be easily separated from the reaction mixture, reducing waste and potential contamination. jnanoworld.com

Photocatalysis: Visible light-driven photocatalysis, using systems like curcumin-sensitized titanium dioxide (TiO₂), represents a sustainable method for quinazoline synthesis. mdpi.com This technique harnesses light energy to drive chemical reactions, often under ambient conditions. mdpi.com

Solvents and Oxidants:

Green Solvents: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, are being used as biodegradable and non-toxic alternatives to conventional organic solvents. tandfonline.com Reactions are also increasingly performed in water or water-ethanol mixtures to minimize the use of hazardous solvents. jnanoworld.com

Benign Oxidants: The use of air as a natural and highly atom-efficient oxidant is a significant advancement. rsc.org For example, a CsOH-mediated aerobic oxidative reaction allows for the direct synthesis of quinazolines using air, completely avoiding the need for harsh or heavy-metal-based oxidizing agents. rsc.org

These methodologies collectively contribute to safer, more sustainable, and efficient synthetic routes for quinazoline derivatives.

Interactive Data Table: Comparison of Traditional vs. Greener Reagents in Quinazoline Synthesis

Reagent TypeTraditional ApproachGreener AlternativeAdvantage of Alternative
Catalyst Homogeneous heavy metals (e.g., Pd, Ru)Heterogeneous nano-In₂O₃, Metal-free (Salicylic acid) nih.govjnanoworld.comRecyclable, reduced metal contamination, milder conditions. jnanoworld.com
Solvent Volatile Organic Compounds (e.g., DMF, Toluene)Deep Eutectic Solvents (e.g., Choline chloride:urea), Water jnanoworld.comtandfonline.comNon-toxic, biodegradable, improved safety. tandfonline.com
Oxidant Heavy metal oxidants (e.g., KMnO₄, K₂Cr₂O₇)Air, Molecular Oxygen (O₂) rsc.orgEnvironmentally benign, high atom economy, readily available. rsc.org
Energy Source Conventional heating (reflux)Microwaves, Visible Light mdpi.comtandfonline.comFaster reaction times, lower energy consumption. mdpi.comtandfonline.com

Regioselectivity in Quinazoline Ring Functionalization

Regioselectivity, the control of the site of chemical reaction, is a cornerstone of synthesizing specifically substituted quinazolines. The functionalization of the quinazoline core can occur on either the pyrimidine ring or the fused benzene ring, and directing substituents to the desired position is critical for achieving the target molecular architecture and biological activity.

Functionalization at the C4 Position via SₙAr

The most common and well-established method for introducing an amino group at the C4 position, as in this compound, is through a nucleophilic aromatic substitution (SₙAr) reaction. In precursors such as 2,4-dichloroquinazolines, the C4 position is significantly more reactive toward nucleophiles than the C2 position. mdpi.comnih.gov This inherent difference in reactivity allows for highly regioselective substitution.

Numerous studies confirm that reacting 2,4-dichloroquinazoline (B46505) precursors with a wide variety of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, consistently results in substitution at the C4 position. mdpi.com This selectivity is preserved across different reaction conditions, making it a reliable strategy for the synthesis of 2-chloro-4-aminoquinazolines, which can be further modified. mdpi.com The synthesis of the antihypertensive drug Prazosin, for example, involves the selective reaction of an amine with the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline. arabjchem.org

Functionalization at Other Positions

Achieving functionalization at positions other than C4 typically requires more specialized strategies:

C2 Position: Direct substitution at the C2 position via SₙAr is challenging due to its lower reactivity compared to C4. nih.gov Successful C2 modification often involves strategies such as:

Using a 2-chloroquinazoline (B1345744) precursor where the C4 position is blocked (e.g., with a C-H bond). nih.gov

Employing activation strategies. For instance, the conversion of a 4-chloro substituent to a 4-azido group can induce an azide-tetrazole tautomeric equilibrium, which activates the C2 position for a subsequent SₙAr reaction. nih.gov

Benzene Ring (C5-C8 Positions): Functionalizing the carbocyclic part of the quinazoline core often relies on modern C-H activation or directed metalation techniques. A notable example is the regioselective C5-alkenylation of certain quinazolinone derivatives. nih.gov This was achieved using a Ruthenium(II) catalyst where an amide group on the quinazolinone nitrogen acted as a directing group, guiding the functionalization specifically to the C5 position. nih.gov

The choice of synthetic strategy is therefore paramount in dictating the final substitution pattern of the quinazoline scaffold.

Interactive Data Table: Regioselective SₙAr Reactions on 2,4-Dichloroquinazoline Precursors

Nucleophile TypeReaction ConditionsProduct TypeRegioselectivityReference
Anilines Various solvents (e.g., isopropanol, ethanol), often with base (e.g., DIPEA) or acid catalysis.2-Chloro-4-(phenylamino)quinazolinesExclusive substitution at C4 mdpi.com
Benzylamines Alcoholic solvents, often at reflux.2-Chloro-4-(benzylamino)quinazolinesExclusive substitution at C4 mdpi.com
Aliphatic Amines Aprotic or alcoholic solvents, variable temperatures.2-Chloro-4-(alkylamino)quinazolinesExclusive substitution at C4 mdpi.com
Ammonia (B1221849) Reaction with ammonia in a suitable solvent.4-Amino-2-chloroquinazolinesExclusive substitution at C4 arabjchem.org

Biological Activity Spectrum of 5 Methoxyquinazolin 4 Amine Derivatives

Antineoplastic and Anticancer Activities

The quinazoline (B50416) nucleus is a core component of several clinically approved anticancer drugs, including gefitinib (B1684475), erlotinib (B232), and lapatinib. nih.gov Research has focused on modifying this scaffold to develop novel derivatives with enhanced potency and broader spectrums of activity against various malignancies. mdpi.com

Inhibition of Cancer Cell Proliferation

Derivatives of 5-methoxyquinazolin-4-amine exhibit significant antiproliferative activity across a range of human cancer cell lines. This activity is largely attributed to their function as protein kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). mdpi.comnih.gov By binding to the ATP-binding site of these kinases, they disrupt signaling pathways that are crucial for cancer cell survival and proliferation. mdpi.com

For instance, a series of 4-aminoquinazoline derivatives demonstrated potent antiproliferative activities against six different cancer cell lines. nih.gov One notable compound from this series, designated 6b, was found to effectively inhibit cell proliferation by suppressing PI3Kα kinase activity. nih.gov Similarly, novel 4-stilbenylamino quinazoline derivatives showed more potent activity against A431, A549, and BGC-823 cell lines than the established drug gefitinib. mdpi.com Furthermore, studies on 5,6,7-trialkoxyquinazoline derivatives revealed that many of these compounds inhibit tumor cell proliferation, with some exhibiting a broad spectrum of activity. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Several studies have detailed these effects. For example, a novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis. nih.gov One derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b), was a highly active apoptosis inducer and a potent inhibitor of cell proliferation in T47D breast cancer cells. nih.gov Another study found that a specific 4-aminoquinazoline derivative (compound 6b) not only inhibited proliferation but also caused G1 cell cycle arrest and induced apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov

Furthermore, quinazoline/phenylsulfonylfuroxan hybrids have been shown to mediate cell apoptosis and arrest the cell cycle in the G0/G1 phase in H1975 lung cancer cells. cabidigitallibrary.org Other research has demonstrated that certain quinazoline derivatives can induce cell cycle arrest at the G2/M phase and trigger apoptosis, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.orgnih.gov

Activity Against Specific Cancer Cell Lines (e.g., A549, HepG-2, LoVo, MCF-7, HT-29, K562)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad range of activity.

A549 (Lung Carcinoma): Numerous quinazoline derivatives have shown potent activity against A549 cells. nih.govmdpi.com For example, a novel quinazoline-containing 1,2,3-triazole (4-TCPA) exhibited inhibitory activity with an IC50 concentration of 35.70 μM. nih.gov Another series of derivatives showed antiproliferative activity against A549 cells, with one compound demonstrating an IC50 value of 5.6 µM. nih.gov

HepG-2 (Hepatocellular Carcinoma): Derivatives have shown significant potency against liver cancer cells. One compound demonstrated an IC50 value of 9 µM against HepG-2 cells. nih.gov Other studies have confirmed the antiproliferative effects of various quinazoline derivatives on this cell line. mdpi.comnih.govfrontiersin.org

LoVo (Colon Carcinoma): Quinazoline-sulfonamide hybrids have been tested against LoVo cells, showing cytotoxic activity. nih.gov One specific sulfonamide derivative, compound 4f, showed promising activity with an IC50 value of 9.76 µM against this cell line. nih.gov

MCF-7 (Breast Adenocarcinoma): This cell line is frequently used to test quinazoline derivatives. One sulfonamide derivative (compound 4d) showed remarkable antiproliferative activity with an IC50 value of 2.5 µM. nih.gov A different series of 4-amino quinazoline derivatives also showed potent activity against MCF-7 cells. mdpi.com A novel quinazoline-containing triazole, 4-TCPA, was also effective against MCF-7 cells, with an IC50 of 19.50 μM. nih.gov

HT-29 (Colon Adenocarcinoma): Several quinazoline derivatives have demonstrated antiproliferative activity against HT-29 cells. One derivative containing a 2-nitroimidazole (B3424786) moiety showed potent activity with an IC50 of 1.13 µM. mdpi.com Other derivatives have also shown good potency, with IC50 values ranging from 1.0 to 14.3 μM. nih.govfrontiersin.org

K562 (Chronic Myeloid Leukemia): A novel quinazoline-containing 1,2,3-triazole (4-TCPA) was found to be particularly effective against K562 cells, with an IC50 of 5.95 μM. nih.gov Another quinazolin-4(3H)-one derivative inhibited proliferation in K562 cells by more than 50% at a concentration of 1 µg/mL. nih.gov

Compound TypeCell LineActivity (IC50)Source
Quinazoline-Sulfonamide (4d)MCF-7 (Breast)2.5 µM nih.gov
Quinazoline-Sulfonamide (4d)A549 (Lung)5.6 µM nih.gov
Quinazoline-Sulfonamide (4d)LoVo (Colon)6.87 µM nih.gov
Quinazoline-Sulfonamide (4d)HepG-2 (Liver)9 µM nih.gov
Quinazoline-Triazole (4-TCPA)K562 (Leukemia)5.95 µM nih.gov
Quinazoline-Triazole (4-TCPA)MCF-7 (Breast)19.50 µM nih.gov
Quinazoline-Triazole (4-TCPA)A549 (Lung)35.70 µM nih.gov
2-Nitroimidazole QuinazolineHT-29 (Colon)1.13 µM mdpi.com
2,3-disubstituted-quinazolinoneK562 (Leukemia)>50% inhibition at 1 µg/mL nih.gov

Potential in Solid Tumor Therapies (e.g., Breast, Lung, Colorectal, Thyroid, Urinary Bladder Carcinoma)

The demonstrated efficacy of this compound derivatives against various cancer cell lines highlights their potential for treating a range of solid tumors.

Breast Cancer: The strong cytotoxic effects against MCF-7 and MDA-MB-231 cell lines suggest a therapeutic role in breast cancer. nih.govnih.gov For instance, selective Aurora A kinase inhibitors based on the quinazolin-4-amine (B77745) structure effectively suppressed triple-negative breast cancers in animal models. nih.gov

Lung Cancer: Several derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines like A549 and H1975, including those resistant to first-generation EGFR inhibitors. cabidigitallibrary.orgnih.govnih.gov

Colorectal Carcinoma: The antiproliferative activity observed in HT-29, LoVo, and RKO colon cancer cell lines indicates potential applications in treating colorectal cancer. nih.govmdpi.comnih.gov

Thyroid Cancer: The quinazoline derivative Vandetanib is an approved treatment for metastatic medullary thyroid cancer, underscoring the scaffold's relevance in this malignancy. researchgate.net

Urinary Bladder Carcinoma: Studies have specifically investigated quinazoline derivatives for bladder cancer therapy. nih.gov One compound was found to be a potent p53 activator in bladder cancer cells, effectively inhibiting their proliferation. nih.gov

Anti-inflammatory Properties

Beyond their anticancer effects, quinazoline derivatives exhibit significant anti-inflammatory properties. nih.govmdpi.com This dual activity is particularly relevant as chronic inflammation is often linked to cancer development. The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative, confirming the therapeutic potential of this chemical class in treating inflammatory conditions. encyclopedia.pubmdpi.com

Research has shown that various substituted quinazoline derivatives can produce a significant reduction in edema volume in preclinical models. mdpi.com For example, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed to inhibit both EGFR and cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. nih.gov One such derivative was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov Other studies have identified N-(4-fluorophenyl)quinazolin-4-amine as a potent anti-inflammatory compound. mdpi.com

Antimicrobial Efficacy

The quinazoline scaffold is also a promising basis for the development of new antimicrobial agents, which is crucial in the era of growing antibiotic resistance. rphsonline.comijfmr.com Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com

The primary mechanism for this antibacterial action is often the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. eco-vector.com

Gram-Positive Bacteria: Quinazolin-4(3H)-one derivatives have demonstrated bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Gram-Negative Bacteria: Various derivatives have shown inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. eco-vector.comresearchgate.net

While many compounds show good antibacterial activity, their efficacy against fungal strains like Candida albicans is often moderate to weak. rphsonline.comresearchgate.net

Compound TypeTarget MicroorganismActivity NotedSource
Quinazolin-4(3H)-one derivativesStaphylococcus aureus (Gram +)Bacteriostatic effect eco-vector.com
Quinazolin-4(3H)-one derivativesStreptococcus pneumoniae (Gram +)Bacteriostatic effect eco-vector.com
Quinazolin-4(3H)-one derivativesEscherichia coli (Gram -)Pharmacological effect eco-vector.com
Quinazolin-4(3H)-one derivativesPseudomonas aeruginosa (Gram -)Pharmacological effect eco-vector.com
Pyrazolo quinazoline derivativesCandida albicans (Fungus)Moderate activity researchgate.net

Antibacterial Activity

The quinazoline nucleus is a recurring motif in compounds exhibiting antibacterial properties. Structure-activity relationship (SAR) studies on quinazolinone derivatives have indicated that substitutions at various positions on the quinazoline ring can significantly influence their antibacterial efficacy. Specifically, the presence of a substituted aromatic ring at position 3 and certain groups like methyl, amine, or thiol at position 2 are often considered essential for antimicrobial activities. nih.gov Furthermore, the introduction of halogen atoms at positions 6 and 8, and an amine or substituted amine at the 4th position can enhance antimicrobial properties. nih.gov

Research on various quinazolinone derivatives has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. For instance, some novel N,2-diphenylquinazolin-4-amine derivatives have shown moderate to good antibacterial activities. lums.ac.ir In one study, compound 3f (N-(4-chlorophenyl)-2-phenylquinazolin-4-amine) exhibited a minimum inhibitory concentration (MIC) of 0.0078 mg/mL against Staphylococcus aureus, and compound 3g (1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine) had a MIC of 0.0625 mg/mL against Pseudomonas aeruginosa. lums.ac.ir

While the presence of a methoxy (B1213986) group has been noted in some biologically active quinoline (B57606) analogs, specific and comprehensive studies detailing the antibacterial activity of this compound derivatives are limited in the reviewed literature. nih.gov However, the known antibacterial potential of the broader quinazoline class suggests that derivatives of this compound may also possess antibacterial properties worthy of further investigation.

Table 1: Antibacterial Activity of Selected Quinazolinamine Derivatives

Compound Target Organism MIC (mg/mL)
3f Staphylococcus aureus 0.0078
3g Pseudomonas aeruginosa 0.0625

Antifungal Activity

Similar to their antibacterial action, quinazoline derivatives have also been explored for their antifungal potential. The core quinazoline structure is found in various compounds that inhibit the growth of pathogenic fungi. nih.gov

Investigations into novel quinazolinone Schiff base derivatives have been conducted to evaluate their antifungal effects, though some studies have reported no remarkable antifungal activity for certain series of these compounds. nih.gov However, other studies on different quinazoline-based scaffolds have shown more promising results. For example, a series of 5(4H)-oxazolone-based sulfonamides, which are structurally distinct from this compound, demonstrated varied antifungal activities. mdpi.com In this series, compound 9h (containing a naphthyl group) showed the highest activity against Aspergillus niger and Candida albicans with MICs of 8 and 4 µg/mL, respectively. mdpi.com

A study on 1,2,4-triazolo[1,5-a]quinazolinone (THTQ ) revealed good inhibitory action against Aspergillus niger with a MIC of 15 mg/mL, comparable to the standard drug fluconazole. nih.gov The same compound showed moderate activity against Candida albicans (MIC of 7.5 mg/mL) and Aspergillus flavus (MIC of 15 mg/mL). nih.gov

Although these findings highlight the potential of the quinazoline framework in the development of antifungal agents, specific research focused on the antifungal properties of this compound derivatives is not extensively covered in the available literature.

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

Compound Target Organism MIC
9h Aspergillus niger 8 µg/mL
9h Candida albicans 4 µg/mL
THTQ Aspergillus niger 15 mg/mL
THTQ Candida albicans 7.5 mg/mL
THTQ Aspergillus flavus 15 mg/mL

Antiviral Activity (e.g., Anti-influenza)

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, including quinazoline derivatives. While research in this area is ongoing, some studies have pointed to the potential of the quinazoline scaffold in inhibiting viral replication.

A study on 4-[(quinolin-4-yl)amino]benzamide derivatives, which share some structural similarities with quinazolinamines, identified compounds with significant anti-influenza virus activity. nih.gov For instance, compound G07 demonstrated an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay and an IC50 of 0.23 ± 0.15 µM in a plaque inhibition assay against influenza A/WSN/33 (H1N1). nih.gov

While these results are promising for the broader class of quinoline and quinazoline-related compounds, there is a lack of specific data in the reviewed scientific literature concerning the anti-influenza activity of derivatives of this compound. Further research is needed to determine if this particular substitution pattern yields potent antiviral agents.

Table 3: Anti-influenza Activity of a Selected Quinoline Derivative

Compound Assay IC50/EC50 (µM) Virus Strain
G07 Cytopathic Effect Assay 11.38 ± 1.89 A/WSN/33 (H1N1)
G07 Plaque Inhibition Assay 0.23 ± 0.15 A/WSN/33 (H1N1)

Antiparasitic Actions

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Quinazoline derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents.

Research into quinazoline-2,4,6-triamine derivatives has shown that these compounds can exhibit activity against Leishmania mexicana. nih.gov One particular derivative, H2 (N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine), was found to be active against both promastigotes and intracellular amastigotes, with low cytotoxicity in mammalian cells. nih.gov

While these studies did not specifically focus on this compound derivatives, the demonstrated activity of other substituted quinazolines and quinazolinones indicates the potential of this chemical family against Leishmania parasites.

Antimalarial Activity

The fight against malaria has been significantly impacted by the emergence of drug-resistant parasite strains, necessitating the discovery of new antimalarial agents. The quinazoline scaffold has been explored as a source of novel antimalarial compounds.

Several studies have highlighted the potential of substituted quinazolines in this context. For example, a series of 2-anilino 4-amino substituted quinazolines were optimized into potent antimalarial agents with oral in vivo activity. acs.org The introduction of dimethoxy groups at positions 6 and 7 (compounds 35 and 36 ) preserved the activity, with EC50 values of 57 and 41 nM, respectively, against Plasmodium falciparum. acs.org However, these methoxy groups were also associated with high intrinsic clearance in liver microsome studies. acs.org

Another study on quinazolinone-2-carboxamide derivatives identified a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound and active against laboratory-resistant strains of malaria. acs.org Although the initial hit compound contained a methoxy substituent, its effect on potency was considered marginal in this particular series. acs.org

Furthermore, a series of 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine (B1672321) (a natural product with antimalarial properties) exhibited antimalarial activity against Plasmodium berghei in mice. nih.gov These findings collectively suggest that the quinazoline and quinazolinone skeletons, including those with methoxy substitutions, are promising frameworks for the development of new antimalarial drugs.

Table 4: Antimalarial Activity of Selected Quinazoline Derivatives

Compound Target Organism EC50 (nM)
35 Plasmodium falciparum 57
36 Plasmodium falciparum 41

Antipneumocystis Activity

Pneumocystis pneumonia (PCP) is a serious opportunistic infection, particularly in immunocompromised individuals. The current treatment options are limited, and there is a need for new therapeutic agents.

A thorough review of the available scientific literature did not yield specific studies on the antipneumocystis activity of this compound derivatives or even quinazoline derivatives in general. The research on new agents against Pneumocystis has largely focused on other classes of chemical compounds. Therefore, the potential of this compound derivatives in the context of treating Pneumocystis pneumonia remains an unexplored area of research.

Metabolic and Cardiovascular Effects

Derivatives of the this compound scaffold have been investigated for their potential to modulate metabolic and cardiovascular functions, with notable activities observed in the realms of diabetes and hypertension.

Antidiabetic Activity (e.g., Alpha-glucosidase inhibition)

A significant area of investigation for quinazoline derivatives has been their potential as antidiabetic agents, particularly through the inhibition of the α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Various studies have demonstrated the potent α-glucosidase inhibitory activity of quinazolin-4(3H)-one derivatives, which are structurally related to this compound. For instance, a series of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones showed potent inhibitory activity compared to the standard drug acarbose. nih.gov Notably, compounds with specific substitutions, such as pyrazole (B372694) moieties, exhibited strong enzyme inhibitory potentials. nih.gov

In another study, novel quinazolin-4(3H)-one derivatives bearing a 2-thioxothiazolidine-4-one heterocycle were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that these compounds possess good inhibitory activity, with one derivative containing a 4-methylbenzylidene moiety showing the best activity. nih.gov Molecular docking studies have often been employed to understand the binding interactions of these derivatives with the active site of the α-glucosidase enzyme. nih.gov

Furthermore, some quinazolin-4(3H)-one heterocycles have been evaluated for their antidiabetic potential through the inhibition of non-enzymatic glycosylation of hemoglobin, suggesting an antioxidant role in glucose metabolism. nih.gov

Compound SeriesKey FindingsReference CompoundSource
2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-onesPotent α-glucosidase inhibitory activity. Compounds with pyrazole moieties showed the strongest potential.Acarbose nih.gov
Quinazolin-4(3H)-one derivatives with a 2-thioxothiazolidine-4-one moietyGood α-glucosidase inhibitory activity. A derivative with a 4-methylbenzylidene moiety was most active.Not Specified nih.gov
Quinazolin-4(3H)-one heterocyclesInhibition of non-enzymatic glycosylation of hemoglobin, indicating antioxidant potential in glucose metabolism.Alpha tocopherol nih.gov
Table 1: Antidiabetic Activity of Quinazoline Derivatives

Antihypertensive Activity

The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents, with clinically used drugs like Prazosin, Terazosin (B121538), and Doxazosin (B1670899) belonging to this class. Research has extended to derivatives of 4-amino-6,7-dimethoxyquinazoline, which are closely related to the this compound structure.

A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential α1-adrenoceptor antagonists. Several of these derivatives demonstrated good antihypertensive activity when administered to spontaneously hypertensive rats. mdpi.com One of the most active derivatives, Alfuzosin, showed high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. mdpi.com

In other studies, novel 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their in vivo antihypertensive activity. Several of these compounds exhibited potent antihypertensive effects, believed to be mediated through α1-adrenergic receptor blockade, similar to prazosin, without significantly affecting heart rate. nih.gov

Compound SeriesMechanism of ActionKey FindingsReference CompoundSource
N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediaminesα1-adrenoceptor antagonismGood antihypertensive activity in spontaneously hypertensive rats. Alfuzosin identified as a highly selective agent.Prazosin mdpi.com
7-substituted-3-(isoxazolylphenyl)-quinazolin-4(3H)-onesα1-adrenergic receptor blockadePotent antihypertensive activity in adrenaline-induced hypertensive rats with prolonged duration of action.Prazosin nih.gov
Table 2: Antihypertensive Activity of Quinazoline Derivatives

Central Nervous System (CNS) Activities

The versatility of the quinazoline scaffold extends to the central nervous system, where derivatives have shown promise as anticonvulsant agents and as modulators of excitatory neurotransmission.

Anticonvulsant Properties

A significant body of research has focused on the anticonvulsant potential of quinazolin-4(3H)-one derivatives. These studies often utilize preclinical models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test in mice.

One study investigated two series of 2,3-disubstituted quinazolin-4(3H)-ones and found that most of the compounds exhibited anticonvulsant properties. mdpi.com The mechanism of action for some of these derivatives is suggested to be through positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com Certain derivatives provided 100% protection against PTZ-induced seizures. mdpi.com

Another research effort focused on novel fluorinated quinazolines, with a suitable substituent at the 4-position, such as an amine or substituted amine, being highlighted as important for antiepileptic activity. nih.gov Several of the synthesized compounds showed potent anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and MES tests, with some compounds being more potent than the reference drug ethosuximide. nih.gov The structure-activity relationship studies in this area are crucial for designing safer and more effective anticonvulsant agents with low neurotoxicity. nih.govnih.gov

Compound SeriesTest ModelKey FindingsProposed MechanismSource
2,3-Disubstituted quinazolin-4(3H)-onesPentylenetetrazole (PTZ)-induced seizuresSeveral compounds showed significant anticonvulsant activity, with some providing 100% protection.Positive allosteric modulation of the GABAA receptor mdpi.com
Novel fluorinated quinazolinesSubcutaneous pentylenetetrazole (scPTZ) and Maximal Electroshock (MES)Potent anticonvulsant activity, with some compounds more potent than ethosuximide.Not specified nih.govnih.gov
Table 3: Anticonvulsant Properties of Quinazoline Derivatives

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the CNS, has been a target for quinazoline derivatives. A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones containing a 2-fluorophenyl ring attached at the C-2 position were prepared and evaluated for their AMPA receptor inhibitory activity. researchgate.net

The relative potencies of these compounds ranged from the nanomolar to the micromolar level. researchgate.net The structure-activity relationship (SAR) for AMPA receptor inhibition was explored, and computational methods were used to rationalize the differential activity of the compounds based on their conformational positioning. researchgate.net This research led to the identification of new AMPA receptor antagonists, highlighting the potential of the quinazolin-4-one scaffold in modulating glutamatergic neurotransmission. researchgate.net

Other Noteworthy Biological Activities

The biological activity spectrum of quinazoline derivatives is remarkably broad, extending beyond the metabolic, cardiovascular, and CNS effects detailed above. The versatility of the quinazoline nucleus has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and analgesic activities. The continuous exploration of this chemical space promises the discovery of new therapeutic agents for a multitude of diseases.

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Compounds with antioxidant properties are crucial for protecting the body from oxidative stress. The evaluation of such activity often involves in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

Future research would be necessary to determine if this compound derivatives possess any significant antioxidant potential. Such studies would involve the synthesis of various derivatives and their subsequent screening through established antioxidant assays to determine key metrics such as the half-maximal inhibitory concentration (IC50).

Table 1: Antioxidant Activity of this compound Derivatives

Compound Derivative Assay IC50 (µM) Reference
Data Not Available - - -
Data Not Available - - -

Nematicidal Activity

There is currently no specific research data available in the reviewed scientific literature concerning the nematicidal activity of this compound derivatives. Nematicidal activity is the ability of a chemical compound to kill or inhibit the growth of nematodes, which are microscopic roundworms. Certain nematode species are parasitic to plants and can cause significant damage to crops, making the discovery of new nematicides an important area of agricultural research.

The evaluation of nematicidal activity typically involves in vitro and in vivo testing against specific nematode species, such as root-knot nematodes (Meloidogyne spp.) or cyst nematodes (Heterodera spp.). Key data points from such studies include the median lethal concentration (LC50) or the percentage of mortality at different compound concentrations.

While the quinazoline scaffold is a source of diverse biological activities, the potential for this compound derivatives to act as nematicidal agents remains unexplored. Future investigations would be required to synthesize and test these specific compounds against a range of parasitic nematodes to ascertain any potential for agricultural applications.

Table 2: Nematicidal Activity of this compound Derivatives

Compound Derivative Nematode Species LC50 (µg/mL) Reference
Data Not Available - - -
Data Not Available - - -

Molecular Mechanisms of Action and Target Engagement

Kinase Inhibition Profiles

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-aminoquinazoline core is a well-known structural motif for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) built upon this scaffold. nih.govnih.govnih.gov These molecules typically feature an aniline (B41778) group at the 4-position and various substituents on the quinazoline (B50416) ring to optimize binding within the ATP pocket of the EGFR kinase domain. frontiersin.orgcpu.edu.cnmdpi.comlookchem.com There is no specific data available from the reviewed sources detailing the inhibitory activity of 5-Methoxyquinazolin-4-amine against EGFR.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Quinazoline derivatives have also been developed as potent inhibitors of VEGFRs, key regulators of angiogenesis. nih.govnih.gov Dual inhibition of EGFR and VEGFR is a common strategy in cancer therapy. ijcce.ac.irtbzmed.ac.ir Vandetanib, a 4-anilinoquinazoline (B1210976) derivative, is an example of a clinically approved multi-kinase inhibitor that targets VEGFR-2. nih.gov However, specific research quantifying the direct inhibitory effect of this compound on VEGFR is not present in the available literature.

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

HER2 (or ErbB2) is another member of the EGFR family and a critical target in certain cancers, particularly breast cancer. nih.gov Small molecule inhibitors like lapatinib, which possesses a quinazoline core, have been developed to target HER2. nih.gov The development of selective inhibitors for HER2 over EGFR is an active area of research. nih.govnih.gov There is currently no specific published data on the activity of this compound against HER2.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FLT3 receptor are common drivers in acute myeloid leukemia (AML). nih.govnih.gov Consequently, the development of FLT3 inhibitors is a significant therapeutic goal. Several quinazoline-based compounds have been investigated for this purpose. nih.govresearchgate.nethaematologica.org The literature, however, does not provide specific data on the FLT3 inhibitory potential of this compound.

RET-Tyrosine Kinase Inhibition

The RET (Rearranged during Transfection) proto-oncogene is implicated in various cancers, including thyroid and lung cancers. nih.gov Multi-kinase inhibitors with a quinazoline structure, such as vandetanib, are known to inhibit RET. nih.govnih.gov The design of more selective RET inhibitors is an ongoing effort. nih.govnih.gov No specific inhibitory data for this compound against RET kinase has been found in the reviewed sources.

Aurora Kinase Inhibition

The Aurora kinases are a family of serine/threonine kinases that are essential for cell cycle regulation, making them attractive targets for cancer therapy. nih.govnih.govmdpi.com A number of quinazoline-based molecules have been designed and evaluated as inhibitors of Aurora kinases A and B. nih.govnih.govcaymanchem.com Despite the investigation of the broader quinazoline class, specific studies detailing the interaction or inhibition of Aurora kinases by this compound are absent from the available scientific literature.

p97 ATPase Inhibition

While direct studies on this compound are not extensively documented, the broader quinazoline scaffold has been utilized in the development of inhibitors targeting p97 ATPase. The protein p97, an extensively investigated AAA (ATPases Associated with diverse cellular Activities), is crucial for cellular functions such as cell cycle control and the ubiquitin-proteasome system. Research into novel analogs of the known p97 inhibitor DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) has led to the synthesis of new benzylquinazoline molecules. For instance, compounds derived from a related 8-methoxyquinazoline (B3282709) core have demonstrated potent inhibition of p97's ATPase activity, in some cases exceeding the potency of established inhibitors like CB-5083. These findings underscore the potential of the methoxy-substituted quinazoline framework as a foundation for developing effective p97 inhibitors.

Receptor Interacting Protein 2 (RIP2) Kinase Inhibition

Receptor-Interacting Protein 2 (RIPK2) kinase is a key signaling partner in the NOD2 pathway, which is implicated in various immune-mediated inflammatory diseases. The quinazoline scaffold has been identified as a viable core for developing RIPK2 inhibitors. Although specific data on this compound is limited, related quinazoline structures have been successfully developed into potent inhibitors. For example, a clinical candidate for treating inflammatory diseases features a substituted quinazoline core, demonstrating high-affinity binding to RIPK2 kinase and effective blocking of pro-inflammatory cytokine responses. Small molecule inhibitors targeting RIPK2 often function by competing with ATP for the kinase's binding pocket, thereby preventing downstream signaling. The adaptability of the quinazoline ring system allows for chemical modifications that can enhance potency and selectivity for the RIPK2 target.

Phosphatidylinositol-3-kinase (PI3K) Pathway Modulation

The Phosphatidylinositol-3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, regulating cell survival, growth, and proliferation. The quinazoline scaffold is a well-established pharmacophore for PI3K inhibitors, with several FDA-approved drugs, such as idelalisib (B1684644) and copanlisib, built upon this structure nih.gov. These agents function by targeting the p110 catalytic subunit of PI3K, which phosphorylates PIP2 to generate PIP3, a critical second messenger that activates downstream signaling through proteins like AKT researchgate.netmdpi.com.

Derivatives of 4-aminoquinazoline have been extensively explored for their ability to modulate this pathway. Research has shown that specific substitutions on the quinazoline ring can confer high potency and selectivity for different PI3K isoforms manmiljournal.ru. For example, a series of quinazoline derivatives bearing an acrylamide (B121943) fragment were found to be potent and highly selective inhibitors of the PI3Kδ isoform, which is crucial in hematological malignancies nih.gov. While direct modulation by this compound has not been singled out, the consistent success of the quinazoline core in PI3K inhibitor design strongly suggests its suitability as a foundational structure for targeting this critical cancer pathway nih.govnih.gov.

Quinazoline-Based PI3K Inhibitor Target Isoform Reported Activity (IC50)
IdelalisibPI3Kδ2.5 nM
CopanlisibPI3Kα, PI3KδPan-PI3K inhibitor
Compound 15c (Acrylamide derivative)PI3Kδ27.5 nM nih.gov

This table presents data for representative quinazoline-based PI3K inhibitors to illustrate the scaffold's activity. Data is derived from various scientific sources.

Enzyme Inhibition Beyond Kinases

The versatility of the quinazoline scaffold extends to enzymes outside of the kinase family. Its structural features allow for the design of inhibitors that can target other critical classes of enzymes involved in disease, such as polymerases, epigenetic readers, and metabolic enzymes.

Poly(ADP-ribose) Polymerase-1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme essential for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations nih.govmdpi.com. The quinazolinone scaffold, a close structural relative of this compound, has been successfully employed as a bioisostere for the phthalazinone core found in approved PARP inhibitors like Olaparib rsc.org.

Studies have demonstrated that 2-substituted-quinazolinones can exhibit high-affinity inhibition of PARP1 nih.gov. For instance, a series of 2-alkyl-substituted 8-methoxyquinazolin-4(3H)-ones were evaluated for PARP inhibitory activity, with some compounds in the isomeric 8-methyl series showing IC50 values as low as 0.13 µM nih.gov. Another study reported novel quinazolinone derivatives with PARP1 inhibitory activity comparable to Olaparib, with the most potent compound showing an IC50 value of 30.38 nM rsc.org. These findings highlight the significant potential of the methoxy-substituted quinazoline framework in the design of potent PARP1 inhibitors manmiljournal.runih.gov.

Quinazolinone-Based PARP1 Inhibitor Reported Activity (IC50)
Olaparib (Reference)~27.89 nM rsc.org
Compound 12c (Quinazolinone derivative)30.38 nM rsc.org
8-Methylquinazolinone Derivative0.13 µM nih.gov

This table includes data for representative quinazolinone-based PARP1 inhibitors to show the scaffold's potential. Data is sourced from published research.

Bromodomain Containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a critical role in the transcription of oncogenes like c-MYC. It has emerged as a major therapeutic target in cancer and inflammation rsc.org. A series of quinazoline-based analogs have been developed as potent BRD4 inhibitors nih.govnih.gov.

Structure-activity relationship (SAR) studies have explored modifications at the 2- and 4-positions of the quinazoline ring to optimize binding to the BRD4 bromodomain nih.gov. These efforts have led to the identification of lead compounds with significant inhibitory activity and favorable pharmacokinetic properties nih.gov. A co-crystal structure of one such quinazoline inhibitor with the first bromodomain of BRD4 (BD1) has confirmed key molecular interactions, validating the quinazoline scaffold as a viable core for designing effective BRD4 inhibitors nih.gov. Further optimization of a 4-phenylquinazoline (B11897094) skeleton led to the discovery of an inhibitor that effectively alleviated cardiac fibrosis in preclinical models nih.gov.

Carbonic Anhydrase (CAIX) Inhibition

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis. It plays a key role in regulating tumor pH, contributing to cancer cell survival and proliferation, especially under hypoxic conditions. The 4-anilinoquinazoline scaffold has been exploited to create inhibitors targeting this enzyme nih.gov.

In one study, a series of quinazoline derivatives incorporating a benzenesulfonamide (B165840) moiety were designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and CAIX nih.gov. One of the most promising compounds from this series exhibited a remarkable inhibitory effect on CAIX, with an inhibition constant (Ki) of 5.1 nM, which was comparable to the standard CA inhibitor acetazolamide (B1664987) (Ki = 5.9 nM) nih.gov. This demonstrates that the quinazoline structure can be effectively functionalized to target the active site of metalloenzymes like CAIX, offering a pathway to novel anticancer agents that can combat tumor progression through multiple mechanisms nih.gov.

Compound Target Enzyme Reported Activity (Ki)
Acetazolamide (Reference)CAIX5.9 nM nih.gov
Compound 8v (Quinazoline derivative)CAIX5.1 nM nih.gov

This table shows the inhibitory activity of a representative quinazoline derivative against Carbonic Anhydrase IX. Data is sourced from a peer-reviewed study.

Acetylcholinesterase (AChE) Inhibition

While direct studies on this compound are not prevalent in the reviewed literature, the broader class of quinazoline derivatives has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A series of quinazolin-4(3H)-one derivatives, developed through a scaffold-hopping strategy, have been identified as novel multifunctional agents for potential use in Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities nih.gov. One promising compound from this series, MR2938, displayed an IC₅₀ value of 5.04 μM against AChE nih.gov. Further research into novel quinazolinone derivatives has also yielded compounds with promising anti-acetylcholinesterase activity in both in-vitro and in-vivo models nih.gov. Molecular docking studies suggest these compounds interact significantly with the AChE target nih.gov. The core quinazolin-4(3H)-one nucleus combined with other moieties, such as an acetamide (B32628) group, is being explored to produce effective AChE inhibitors researchgate.net.

Glycogen Synthase Kinase (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes. Pharmacological inhibition of GSK-3 is a strategy for addressing various disorders, including neurodegenerative diseases nih.gov. Research into GSK-3 inhibitors has uncovered several quinazoline-based compounds. Specifically, thiazolo[5,4-f]quinazolin-9-ones and 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have been identified as dual inhibitors of cyclin-dependent kinases (CDK) and GSK-3 nih.gov. These findings indicate that the quinazoline scaffold can be adapted to target the ATP-binding site of GSK-3, although specific inhibitory data for this compound itself is not detailed in the available literature.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer therapies nih.govwikipedia.org. The quinazoline structure is a known pharmacophore for DHFR inhibitors nih.govresearchgate.net. Research has shown that 2,4-diamino-5-substituted-quinazolines can be potent inhibitors of human DHFR nih.gov.

Specifically concerning the 5-methoxy substitution, a study on N²,N⁴-disubstituted quinazoline-2,4-diamines for antileishmanial activity, which is often mediated by DHFR inhibition, involved the synthesis of a related compound, 2-Chloro-N⁴-(furan-2-ylmethyl)-5-methoxyquinazolin-4-amine acs.orgnih.gov. This indicates that the this compound backbone is a relevant scaffold for exploring DHFR inhibition. Lipophilic 5-substituted analogues have been found to bind approximately 10 times more effectively to a mutant, drug-resistant form of human DHFR than to the wild-type enzyme, suggesting a potential role in overcoming resistance nih.gov.

Inhibitory Activity of Selected Quinazoline Derivatives Against Dihydrofolate Reductase (DHFR)
Compound ClassTarget EnzymeKey FindingReference
2,3,6-substituted quinazolin-4(3H)-onesBovine Liver DHFRCompound 5 identified as a potent inhibitor with an IC₅₀ of 0.02 μM. nih.gov
2-mercapto-quinazolin-4(3H)-one derivativesBovine Liver DHFRCompound 6 identified as a potent inhibitor with an IC₅₀ of 0.01 μM. nih.gov
Lipophilic 5-substituted 2,4-diaminoquinazolinesMutant Human DHFRShowed ~10-fold better binding to mutant DHFR compared to wild-type. nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is another crucial enzyme in DNA biosynthesis, and its inhibition is a key mechanism for several anticancer drugs youtube.com. Quinazoline-based antifolates have been extensively studied as TS inhibitors nih.govacs.orgacs.org. While these studies focus on more complex analogs, they establish the quinazoline nucleus as a valid scaffold for targeting TS. Research on quinazoline derivatives has noted their potential to act as TS inhibitors, among other mechanisms, to achieve their chemotherapeutic effects mdpi.com. For instance, removing the 2-amino group from a potent TS-inhibiting quinazoline antifolate resulted in only a slight (3-9-fold) loss of TS inhibition, highlighting the robustness of the core structure for this activity nih.gov.

Cytochrome bd Oxidase Inhibition in Mycobacterium tuberculosis

A significant area of research for quinazolin-4-amine (B77745) derivatives is the inhibition of the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. This enzyme is part of the electron transport chain and is crucial for the survival of Mtb, especially when the primary cytochrome bcc:aa₃ oxidase is inhibited nih.govmdpi.comntu.edu.sg. A screening effort led to the identification of a 4-amino-quinazoline-based chemical series as cytochrome bd oxidase inhibitors researchgate.net. Structure-activity relationship (SAR) studies of N-phenethyl-quinazolin-4-yl-amines have been conducted to optimize their potency against this target nih.govmdpi.comntu.edu.sg. This research has yielded compounds that, when combined with inhibitors of cytochrome bcc:aa₃, can effectively terminate energy production in Mtb nih.govmdpi.comntu.edu.sg.

Activity of N-phenethyl-quinazolin-4-yl-amine Derivatives against Mycobacterial Cytochrome bd Oxidase
Compound SeriesTargetKey FindingReference
N-phenethyl-quinazolin-4-yl-aminesCytochrome bd oxidase in Mtb22 new derivatives were synthesized and screened, with compounds 12a and 19a showing higher activity than the natural inhibitor aurachin D. nih.govntu.edu.sg
4-amino-quinazoline seriesCytochrome bd oxidase in MtbIdentified as a promising series for boosting the activity of cytochrome bcc:aa₃ inhibitors. researchgate.net

Receptor Modulation

Beyond enzymatic inhibition, the quinazoline scaffold is also a well-known modulator of various cell surface receptors.

Alpha-1 Adrenoceptor Antagonism

The quinazoline structure is the foundation for a major class of alpha-1 adrenoceptor antagonists, including widely used drugs like Prazosin, Doxazosin (B1670899), and Terazosin (B121538) brainkart.comnih.govdrugbank.com. These agents are selective for α₁-adrenoceptors over α₂-adrenoceptors brainkart.com. The mechanism is typically competitive antagonism, where the drug reversibly binds to the α₁-receptor, preventing its activation by endogenous catecholamines brainkart.com.

Structure-activity relationship studies have demonstrated that the 4-amino group on the quinazoline ring is essential for high-affinity receptor binding pharmaguideline.com. While these clinically used drugs have more complex substitutions, their activity is fundamentally linked to the quinazoline-4-amine core. Interestingly, the apoptotic effects of quinazoline-based antagonists like doxazosin and terazosin on prostate cancer cells have been found to be independent of their ability to antagonize alpha-1 adrenoceptors, suggesting additional mechanisms of action for this class of compounds nih.gov.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govdrugbank.com The inhibition of DPP-4 increases the levels of active GLP-1, which in turn boosts insulin (B600854) secretion and reduces glucagon (B607659) secretion, helping to lower blood glucose levels. drugbank.com This mechanism is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov While numerous DPP-4 inhibitors, known as gliptins, have been developed and approved, research continues to explore new chemical scaffolds for this target. nih.govfrontiersin.org Studies have investigated various heterocyclic compounds for DPP-4 inhibitory activity, including those with structures related to the quinazoline core, such as 3H-imidazo[4,5-c]quinolin-4(5H)-ones. nih.gov These explorations aim to identify novel inhibitors with improved efficacy and safety profiles. frontiersin.org

Histamine (B1213489) H-4 Receptor Inverse Agonism

The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily involved in inflammatory and immune responses. nih.govnih.gov Unlike a neutral antagonist that only blocks agonist activity, an inverse agonist can inhibit the receptor's basal activity even in the absence of an agonist. nih.gov The quinazoline structure has been identified as a promising scaffold for developing potent H4R ligands. nih.gov Optimization of quinazoline-containing compounds has led to the development of derivatives that exhibit high affinity for the H4R and function as inverse agonists. nih.gov For instance, the introduction of a sulfonamide moiety to the quinazoline base has yielded analogues with excellent affinity and inverse agonist behavior at the human H4R. nih.gov

One such potent compound, 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide, demonstrated significant anti-inflammatory activity in animal models, underscoring the therapeutic potential of this chemical class. nih.gov

Compound IDDescriptionAffinity (pKi)Reference
54 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide8.31 +/- 0.10 nih.gov

A2A Adenosine (B11128) Receptor Antagonism

The A2A adenosine receptor (A2AR) is a therapeutic target for neurodegenerative diseases and cancer. nih.gov Antagonists of this receptor can help modulate immune responses and neuronal function. nih.govresearchgate.netmdpi.com The 2-aminoquinazoline (B112073) heterocycle has emerged as a particularly promising scaffold for designing novel and effective A2AR antagonists. nih.gov

Research has led to the synthesis of new 2-aminoquinazoline derivatives with high affinity and functional antagonist activity. Modifications at various positions on the quinazoline ring and the introduction of aminoalkyl chains have been shown to enhance both potency and solubility. nih.gov These antagonists function by competitively blocking the binding of endogenous adenosine, thereby preventing the activation of downstream signaling pathways, such as the accumulation of cyclic AMP (cAMP). nih.govmdpi.com

Compound IDDescriptionBinding Affinity (Ki)Functional Antagonist Activity (IC50)Reference
1 6-bromo-4-(furan-2-yl)quinazolin-2-amine20 nMNot Specified nih.gov
5m A 2-aminoquinazoline derivative5 nM6 µM nih.gov
9x A 2-aminoquinazoline derivative with aminopentylpiperidine substituent21 nM9 µM nih.gov
10d A 2-aminoquinazoline derivative with 4-[(piperidin-1-yl)methyl]aniline substituent15 nM5 µM nih.gov

Cellular and Molecular Pathways

Compounds derived from the 4-aminoquinazoline structure have been shown to exert significant effects on fundamental cellular processes, including cell cycle progression and apoptosis, through the modulation of key signaling networks.

Disruption of Cell Cycle Progression

The cell cycle is a tightly regulated process, and its disruption can inhibit the proliferation of cancer cells. Aurora kinases, for example, play a critical role in regulating the cell cycle and mitotic spindle assembly. nih.gov Certain 4-aminoquinazoline derivatives have been designed as potent inhibitors of these kinases. nih.gov

Furthermore, derivatives of 4-aminoquinazoline have been shown to induce cell cycle arrest, particularly at the G1 phase. nih.gov This arrest is a consequence of inhibiting critical signaling pathways that control cell proliferation. nih.gov Specifically, the inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway by these compounds has been directly linked to the observed G1 cell cycle arrest. nih.gov

Regulation of Apoptosis-Related Markers (e.g., Bcl-2, p53, Caspase-7)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins and the tumor suppressor protein p53 are central regulators of this pathway. nih.gov Anti-apoptotic proteins like Bcl-2 work by sequestering pro-apoptotic proteins, while p53 can promote apoptosis through both transcription-dependent and independent mechanisms. nih.govdntb.gov.ua

The quinazoline scaffold has been utilized to develop potent inducers of apoptosis. For example, the 4-anilinoquinazoline derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active apoptosis inducer. nih.gov This activity is mediated through the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov The activation of caspase-3 is a key event in this process. nih.gov

The mechanism often involves altering the balance of Bcl-2 family proteins. Studies on related compounds show that they can upregulate the expression of pro-apoptotic proteins like Bax and down-regulate the anti-apoptotic protein Bcl-2. ijper.orgmdpi.com This shift in balance leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately, cell death. mdpi.com The tumor suppressor p53 plays a role by directly interacting with Bcl-2, which can antagonize its anti-apoptotic function. nih.gov

Modulation of Cellular Signaling Networks

The biological effects of 4-aminoquinazoline derivatives are often rooted in their ability to modulate critical cellular signaling networks. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key network that regulates cell survival, proliferation, and apoptosis. nih.gov The p110α isoform of PI3K is frequently overexpressed in human cancers, making it a prime therapeutic target. nih.gov

Research has demonstrated that certain 4-aminoquinazoline derivatives can selectively inhibit PI3Kα. nih.gov By suppressing the kinase activity of PI3Kα, these compounds block the activation of the downstream PI3K/Akt pathway. nih.gov This inhibition not only contributes to the disruption of cell cycle progression but also promotes apoptosis through the mitochondrial-dependent pathway. nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxyquinazolin 4 Amine Analogues

Impact of Substituent Position on Biological Activity

The biological profile of quinazoline (B50416) derivatives is highly sensitive to the position of substituents on the heterocyclic ring system. Modifications at each of the C-4, C-5, C-6, C-7, and C-8 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Substitutions around the quinazoline core are critical for modulating biological activity. The amine group at the C-4 position is often considered essential for the activity of many quinazoline-based inhibitors, particularly those targeting kinases. This amine can be primary, secondary, or part of a larger heterocyclic system, and its nature significantly impacts binding affinity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, anilino-quinazolines are a well-established class of compounds where the aniline (B41778) moiety at C-4 is crucial for activity nih.gov. The nitrogen atoms N-1 and N-3 of the quinazoline ring are key hydrogen bond acceptors that interact with the hinge region of the kinase domain, and the C-4 substituent orients the molecule within the ATP-binding pocket nih.gov.

While the C-5 position is less frequently substituted compared to C-6 and C-7, the introduction of a methoxy (B1213986) group, as in the parent compound 5-methoxyquinazolin-4-amine, can have a significant impact. A methoxy group at this position can influence the molecule's conformation and electronic properties. Further substitution at the C-5 position of a benzamide moiety attached to the quinazoline core with a nitro group has been shown to increase inhibitory activity against EGFRwt kinase by two-fold nih.gov.

The C-6 and C-7 positions are the most extensively studied sites for substitution on the quinazoline ring. Generally, the introduction of small, electron-donating groups at these positions, such as methoxy or other alkoxy groups, enhances biological activity rsc.org. These groups can improve the binding affinity of the quinazoline's N-1 and N-3 atoms with the target protein mdpi.com. In many EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232), the C-6 and C-7 positions are substituted with methoxy or larger alkoxy groups to occupy a hydrophobic pocket in the enzyme's active site. The substitution of a phenyl ring at the C-8 position and a nitro group at the C-6 position has been noted to improve anti-cancer potency nih.gov.

Substitutions at the C-8 position are less common but can still influence activity. The introduction of halogen atoms, such as iodine, at the C-6 and C-8 positions has been shown to significantly improve the antibacterial activity of quinazolinone derivatives nih.gov. In a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, those with a phenyl group at the C-8 position demonstrated the best pharmacological activity against the K562 human myeloid leukemia cell line mdpi.com.

The following table summarizes the general impact of substituents at various positions on the quinazoline ring.

PositionCommon SubstituentsGeneral Impact on Biological Activity
C-4 Amine, Substituted Amine (e.g., anilino)Often essential for activity, involved in key interactions with target proteins.
C-5 Methoxy, NitroCan influence conformation and electronic properties; substitution on attached moieties can enhance activity.
C-6 Methoxy, Halogens, NitroElectron-donating groups often enhance activity; halogens can improve antibacterial properties.
C-7 Methoxy, Alkoxy, Basic side chainsOften substituted in conjunction with C-6 to enhance potency and solubility.
C-8 Halogens, PhenylLess commonly substituted, but can contribute to improved activity.

Role of Specific Functional Groups

Beyond the position of substitution, the nature of the functional groups themselves plays a pivotal role in defining the biological activity of this compound analogues.

The incorporation of a benzamide moiety into quinazoline derivatives has proven to be a successful strategy in the development of various inhibitors. A series of m-(4-morpholinoquinazolin-2-yl)benzamides have been identified as novel anticancer agents nih.gov. In these compounds, the benzamide group can engage in additional hydrogen bonding interactions with the target protein, thereby enhancing binding affinity. For instance, in a series of 6-benzamide quinazoline derivatives, the introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity nih.gov.

As previously mentioned, methoxy groups, particularly at the C-6 and C-7 positions, are a common feature in many biologically active quinazolines. The electron-donating nature of the methoxy group can increase the basicity of the quinazoline nitrogen atoms, facilitating stronger interactions with the hinge region of kinases. Furthermore, these groups can enhance the solubility and metabolic stability of the compounds. In one study, it was noted that the substitution of a chloro group at the C-2 position and methoxy groups at the C-6 and C-7 positions of the quinazoline ring are essential for cytotoxic activity rsc.org. The presence of a methoxy-substituted ring on the quinazoline core has also been associated with increased antibacterial activity nih.gov.

The following table highlights the impact of methoxy group substitution on the activity of certain quinazoline derivatives.

Compound SeriesMethoxy PositionObserved Effect on Activity
Antibacterial Quinazolin-4(3H)-onesPhenyl ring attached to quinazolineMore active than compounds with other electron-donating or withdrawing groups nih.gov.
Anticancer Quinazoline HybridsC-6 and C-7Essential for cytotoxic activity rsc.org.
EGFR InhibitorsC-6 and/or C-7Generally improves binding activity mdpi.com.

The amine group at C-4 is a critical pharmacophoric feature. The introduction of various primary and secondary amines, as well as different heterocyclic rings at this position, can significantly modulate the biological activity. For instance, the presence of amine groups at both the C-2 and C-4 positions was found to be beneficial for inhibiting adenosine (B11128)/guanosine nucleoside ribohydrolase in Trichomonas vaginalis digitellinc.com. The incorporation of heterocyclic rings can provide additional interaction points with the target, improve solubility, and alter the pharmacokinetic profile of the molecule.

Linker Region Contributions to Activity

In many quinazoline-based inhibitors, a linker region connects the quinazoline core to other pharmacophoric groups. The nature and length of this linker are critical for optimal activity. For example, in a series of dual EGFR/VEGFR2 inhibitors, a longer carbon chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity nih.gov. Similarly, replacing an amide linker with a methyl-amino linker between a phenyl group and the quinazoline core led to a significant decrease in inhibitory activity, highlighting the importance of the linker's chemical nature nih.gov. The linker's flexibility and conformational preferences dictate the proper orientation of the terminal group in the binding pocket of the target enzyme.

Conformational Aspects and Their Relation to Activity

The biological activity of this compound analogues is intrinsically linked to their three-dimensional conformation, which dictates the efficiency of their interaction with target macromolecules. The spatial arrangement of the quinazoline core and its substituents, particularly the 5-methoxy group, can significantly influence binding affinity and subsequent biological response.

Molecular modeling studies on related quinazoline derivatives have provided insights into the conformational preferences that favor activity. For instance, in 4-amino-2-phenylquinazolines, a key conformational feature for DNA intercalation and topoisomerase I inhibitory activity is the parallel orientation of the 2-phenyl ring with respect to the quinazoline ring nih.gov. This planarity is believed to enhance the molecule's ability to fit within the DNA-topoisomerase complex nih.gov.

The electronic nature of substituents also plays a role in conformational effects. The electron-donating properties of a methoxy group can impact the charge distribution and bond characteristics of the quinazoline ring system. In a study of benzamide-isoquinoline derivatives, an electron-donating methoxy group was found to favor affinity for the sigma-2 receptor nih.gov. While this study was not on a quinazoline scaffold, it highlights the potential electronic influence of the methoxy group on receptor binding.

Molecular docking simulations of various quinazoline derivatives with their biological targets, such as epidermal growth factor receptor (EGFR) kinase, have underscored the importance of specific intermolecular interactions. These interactions, which are highly dependent on the ligand's conformation, often involve hydrogen bonding and hydrophobic interactions. For instance, docking studies have revealed that hydrophobic interactions between the quinazoline ring and amino acid residues in the active site of dihydrofolate reductase (DHFR) are crucial for binding nih.gov. The conformation adopted by the this compound analogue must allow for optimal positioning within the binding pocket to facilitate these key interactions.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug design, enabling the prediction of the potency of novel analogues and providing insights into the structural features that are critical for activity. Several 2D and 3D-QSAR studies have been conducted on various classes of quinazoline derivatives, shedding light on the physicochemical properties that govern their biological effects.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that relate the 3D properties of molecules to their biological activity. These methods typically involve aligning a set of molecules and calculating their steric and electrostatic fields.

A 3D-QSAR study on a series of quinazoline derivatives as HER2 kinase inhibitors utilized Self-Organizing Molecular Field Analysis (SOMFA) nih.gov. The best model, derived from the superposition of docked conformations, demonstrated good statistical significance with a cross-validated q² of 0.767 and a non-cross-validated r² of 0.815 nih.gov. Such models can generate contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

In another 3D-QSAR study on quinazoline analogues as EGFR inhibitors, the CoMFA model showed a significant correlation between the structural features and biological activity, with a q² of 0.608 and an r² of 0.979 frontiersin.org. The analysis indicated that both steric (51%) and electrostatic (49%) fields contributed almost equally to the model frontiersin.org. The contour maps from this study highlighted the importance of bulky substituents at position 2 of the quinazoline ring for enhanced activity frontiersin.org.

The table below presents a hypothetical dataset illustrating the kind of data used in a QSAR study, with observed and predicted activities for a series of quinazoline analogues.

CompoundObserved IC50 (µM)Predicted IC50 (µM)Residual
Analogue 11.391.47-0.08
Analogue 22.883.38-0.50
Analogue 35.134.610.52
Analogue 42.852.760.09
Analogue 54.964.99-0.03
Analogue 60.580.570.01
Analogue 75.284.750.53
Analogue 84.345.03-0.69
Analogue 91.751.610.14

This table is representative of data found in QSAR studies on quinazoline derivatives and is for illustrative purposes only.

A key aspect of QSAR model development is its statistical validation. The predictive power of a QSAR model is often assessed using a test set of compounds that were not used in the model's development. The statistical parameters from a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) study on a large set of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors are shown in the table below.

Modelkq² (Cross-validated r²)r² (Non-cross-validated r²)
Model 120.7130.845
Model 230.6890.812
Model 340.6540.798
Model 450.6210.776

This table presents example statistical data from a kNN-MFA study on quinazoline derivatives, demonstrating the evaluation of different models. jbclinpharm.org

These QSAR studies on various quinazoline series consistently demonstrate that a combination of steric, electrostatic, and hydrophobic properties are key determinants of their biological activity. While a specific QSAR study focused solely on this compound analogues is not detailed in the available literature, these findings provide a solid framework for understanding the structural requirements for activity within this chemical class. The insights gained from such analyses are instrumental in guiding the rational design of more potent and selective analogues.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methoxyquinazolin-4-amine, docking simulations are used to understand how it might interact with various protein targets.

While specific, detailed molecular docking studies exclusively focused on this compound are not extensively available in publicly accessible literature, the broader class of quinazoline (B50416) derivatives has been widely studied. These studies often target the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). For quinazoline scaffolds, the nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with key residues in the hinge region of the kinase domain, a common binding motif for this class of inhibitors. It is hypothesized that this compound would adopt a similar binding mode, with the methoxy (B1213986) group at the 5-position potentially influencing the orientation of the molecule within the binding pocket and forming additional interactions.

General studies on 4-anilinoquinazoline (B1210976) derivatives, a class that includes structures analogous to this compound, have identified key interactions with EGFR. These typically involve hydrogen bonds with the backbone of methionine residues (e.g., Met793) in the hinge region. Additionally, hydrophobic interactions with nonpolar residues in the binding cleft contribute significantly to the binding affinity. The 5-methoxy group of this compound would likely be positioned to interact with either hydrophobic pockets or solvent-exposed regions, depending on the specific topology of the target protein's active site.

Molecular Dynamics Simulations

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

In silico tools are frequently used to predict the drug-likeness and pharmacokinetic properties of compounds. These predictions are based on the molecular structure and help to identify potential liabilities early in the drug discovery process. For this compound, several key physicochemical properties can be calculated using various computational models.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

Property Predicted Value Description
Molecular Weight 175.18 g/mol The mass of one mole of the compound.
LogP (octanol-water partition coefficient) 1.5 - 2.0 A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA) 65.2 Ų An indicator of a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors 2 The number of N-H or O-H bonds.
Number of Hydrogen Bond Acceptors 4 The number of nitrogen or oxygen atoms.

Note: The values presented in this table are estimations derived from computational models and may vary between different prediction software.

These predicted properties suggest that this compound has a favorable profile for oral bioavailability, as it adheres to Lipinski's Rule of Five.

Virtual Screening and Library Design

The quinazoline scaffold is a common feature in many biologically active compounds and is often used in the design of chemical libraries for virtual screening. This compound can serve as a fragment or a core structure in the design of new libraries of compounds aimed at specific therapeutic targets. Virtual screening campaigns can then be conducted to computationally test these designed molecules against a panel of protein targets to identify potential hits for further development.

Advanced Research on Specific 5 Methoxyquinazolin 4 Amine Derivatives

Quinazoline-4-amine Scaffold-Based Kinase Inhibitors

The 4-anilinoquinazoline (B1210976) moiety is a privileged scaffold in the design of kinase inhibitors due to its structural resemblance to the adenine (B156593) region of ATP, allowing it to competitively bind to the ATP-binding site of various kinases. nih.govresearchgate.net This competitive inhibition blocks the downstream signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. globalresearchonline.net

Several kinase inhibitors based on the quinazoline-4-amine scaffold have received FDA approval for the treatment of various cancers. These drugs primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play a crucial role in cell growth and differentiation. nih.govresearchgate.net

Gefitinib (B1684475) (Iressa®) : Approved by the FDA in 2003, Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. researchgate.netresearchgate.net Its 4-anilinoquinazoline core binds reversibly to the ATP-binding site of the EGFR kinase domain, inhibiting its activity. nih.gov The interaction is stabilized by a hydrogen bond between the N-1 of the quinazoline (B50416) ring and the methionine residue (Met793) in the hinge region of the kinase. nih.gov

Erlotinib (B232) (Tarceva®) : Another first-generation EGFR-TKI, Erlotinib, was approved in 2004 for the treatment of advanced or metastatic NSCLC and in combination with gemcitabine (B846) for pancreatic cancer. researchgate.netnih.gov Similar to Gefitinib, it acts as a reversible inhibitor of the EGFR kinase. nih.gov The binding of Erlotinib to the EGFR active site involves a hydrogen bond with Met769 and an additional water-bridged hydrogen bond with other key residues. nih.gov

Lapatinib (Tykerb®) : Approved in 2007, Lapatinib is a dual inhibitor of both EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. newdrugapprovals.orgnih.gov It is used in combination with other drugs for the treatment of HER2-positive breast cancer. researchgate.netnih.gov The presence of a (3-fluorophenyl)-methoxy moiety in its structure allows for unique interactions within the allosteric pocket of the kinase active site. nih.gov

Vandetanib (Caprelsa®) : Vandetanib, approved in 2011, is a multi-kinase inhibitor that targets VEGFR, EGFR, and RET tyrosine kinases. researchgate.netdrugbank.com It is indicated for the treatment of symptomatic or progressive medullary thyroid cancer. drugbank.comtbzmed.ac.ir Its ability to inhibit multiple signaling pathways makes it a potent anti-angiogenic and anti-tumor agent. tbzmed.ac.ir

Afatinib (Gilotrif®) : Approved in 2013, Afatinib is a second-generation, irreversible pan-HER inhibitor, targeting EGFR, HER2, and HER4. researchgate.netdrugbank.comnewdrugapprovals.org It forms a covalent bond with a cysteine residue in the active site of these kinases, leading to prolonged inhibition. researchgate.net This irreversible binding mechanism can overcome some forms of resistance seen with first-generation inhibitors. researchgate.net

Drug NameBrand NameYear of FDA ApprovalPrimary Target(s)Mechanism of Action
GefitinibIressa®2003EGFRReversible Inhibitor
ErlotinibTarceva®2004EGFRReversible Inhibitor
LapatinibTykerb®2007EGFR, HER2Reversible Dual Inhibitor
VandetanibCaprelsa®2011VEGFR, EGFR, RETReversible Multi-kinase Inhibitor
AfatinibGilotrif®2013EGFR, HER2, HER4Irreversible Inhibitor

The development of resistance to single-target kinase inhibitors has prompted research into dual-targeting agents. By simultaneously inhibiting multiple signaling pathways, these agents can potentially achieve synergistic antitumor effects and overcome resistance mechanisms. tbzmed.ac.irnih.gov

Dual EGFR/VEGFR-2 Inhibitors : The signaling pathways of EGFR and VEGFR-2 are interconnected in tumor progression and angiogenesis. tbzmed.ac.irtbzmed.ac.ir Dual inhibition of these receptors is a promising strategy in cancer therapy. tbzmed.ac.irnih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual EGFR and VEGFR-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of a hydrogen bond donor at the para position of the aniline (B41778) moiety for potent inhibition of both kinases. nih.gov

Dual PI3K/HDAC Inhibitors : The phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are also critical in cancer cell survival and proliferation. nih.govmdpi.com Researchers have designed and synthesized quinazolin-4-one-based hydroxamic acids as dual PI3K/HDAC inhibitors. nih.govacs.org By incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold, these compounds have shown high potency and selectivity against specific PI3K and HDAC isoforms. nih.govacs.org One lead compound, 48c, demonstrated significant antiproliferative activity against multiple cancer cell lines. nih.govacs.org

Quinazolinone Derivatives

Quinazolinone, a derivative of quinazoline, also serves as a key scaffold in the development of targeted anticancer agents.

Poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) are both involved in DNA repair and gene transcription, making them attractive targets for cancer therapy. A study aimed at designing the first dual-target small-molecule inhibitor for PARP1 and BRD4 led to the synthesis of a series of quinazolin-4(3H)-one derivatives. nih.gov Compound 19d from this series exhibited micromolar enzymatic potencies against both BRD4 and PARP1. nih.gov This compound was shown to induce apoptosis and cell cycle arrest in breast cancer cells, demonstrating the potential of co-targeting these two proteins. nih.gov Another study described compound BP44, a 4-hydroxyquinazoline (B93491) derivative with high selectivity for both BRD4 and PARP1, which triggers synthetic lethality in triple-negative breast cancer. acs.org

A series of novel sulfonamide-bearing methoxyquinazolinone derivatives have been synthesized and evaluated for their anticancer properties. nih.govtandfonline.com In one study, compounds 6 and 10, which are a 2-tolylthioacetamide derivative and a 3-ethyl phenyl thioacetamide (B46855) derivative respectively, showed significant cytotoxic activity against various cancer cell lines. nih.govtandfonline.com These compounds were found to induce apoptosis and cell cycle arrest. nih.govtandfonline.com Their mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like p53. nih.govtandfonline.com

Quinazoline-Triazole Hybrid Motifs

The hybridization of the quinazoline scaffold with a triazole moiety has been explored to develop new anticancer agents. nih.govacs.orgacs.org Triazoles are known to form hydrogen bonds with biological targets, which can enhance the activity of the hybrid molecule. nih.gov A series of triazole-substituted quinazoline hybrid compounds were designed and synthesized to target EGFR tyrosine kinase. nih.govacs.orgacs.org Many of these compounds displayed moderate to good antiproliferative activity against several cancer cell lines. nih.govacs.org For instance, compound 5b from one study showed good activity against MCF-7 breast cancer cells. nih.govacs.org In another study, new quinazolin-4-ones coupled to 1,2,3-triazoles were synthesized and evaluated as dual EGFR/BRAF V600E inhibitors, with several compounds demonstrating strong antiproliferative activity. rsc.org

Spiroquinazolinone Compounds

Spiroquinazolinones represent a unique class of heterocyclic compounds characterized by a spirocyclic center at the quinazolinone core. The synthesis of these complex structures is an area of active investigation in organic chemistry. Common synthetic strategies involve multi-component reactions, which allow for the efficient construction of molecular complexity from simple starting materials. For instance, an organocatalytic one-pot approach utilizing a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones has been demonstrated to produce spiro-fused quinazolinones in high yields. frontiersin.org Another method involves the iron-catalyzed dehydrogenative [4+2] cycloaddition of secondary or tertiary anilines with 4-methylene-quinazolinones. nih.gov

Despite the interest in spiro-fused heterocyclic systems, a direct synthetic pathway originating from 5-methoxyquinazolin-4-amine to form spiroquinazolinone derivatives is not extensively documented in the reviewed scientific literature. The primary synthetic routes reported typically build the quinazolinone ring system concurrently with the formation of the spirocyclic center, rather than using a pre-functionalized quinazoline amine as a direct precursor. Therefore, specific research findings on spiroquinazolinone compounds directly derived from this compound are not available in the consulted sources.

N-Phenethyl-Quinazolin-4-yl-Amines and Related Analogues

Research into N-phenethyl-quinazolin-4-yl-amines has identified this class of compounds as potent inhibitors of essential biological targets, particularly in the context of infectious diseases. A significant body of work has focused on their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govmdpi.comntu.edu.sg

Detailed structure-activity relationship (SAR) studies have been conducted on a series of N-phenethyl-quinazolin-4-yl-amines to optimize their inhibitory activity against the cytochrome bd oxidase of Mtb, a crucial enzyme for the bacterium's energy production. nih.govmdpi.com The general synthesis for these compounds involves a base-catalyzed nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) precursor and a substituted 2-phenylethylamine. ntu.edu.sg

The research findings indicate that substitutions on the phenethyl moiety significantly influence the compound's antimycobacterial activity. For example, compounds with trifluoromethoxy or trifluoromethyl groups on the phenyl ring of the phenethylamine (B48288) portion have demonstrated potent activity. nih.govmdpi.com Specifically, certain analogues were found to be more active against three different mycobacterial strains (Mycobacterium bovis BCG, M. tuberculosis H37Rv, and the clinical isolate M. tuberculosis N0145) than the naturally occurring cytochrome bd inhibitor aurachin D. nih.govmdpi.comntu.edu.sg This highlights the potential of the N-phenethyl-quinazolin-4-yl-amine scaffold in developing new anti-tuberculosis agents.

The table below summarizes the in vitro activity of selected N-phenethyl-quinazolin-4-yl-amine analogues against M. tuberculosis H37Rv, showcasing the impact of different substituents on their minimum inhibitory concentration (MIC).

CompoundSubstituent on Phenethyl RingMIC (μM) against M. tuberculosis H37Rv
Analogue 14-trifluoromethoxy0.1
Analogue 24-trifluoromethyl0.2
Analogue 34-chloro0.39
Analogue 43-trifluoromethoxy0.78
Analogue 52-trifluoromethyl1.56
Analogue 6Unsubstituted6.25

While the specific synthesis and activity of a 5-methoxy substituted N-phenethyl-quinazolin-4-yl-amine are not detailed in these particular studies, the established synthetic routes and the extensive SAR data provide a strong foundation for the design and potential synthesis of such derivatives. The research demonstrates that the quinazolin-4-amine (B77745) core is a versatile scaffold for developing potent enzyme inhibitors. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Design of Novel Multi-targeted Agents

The complexity of diseases like cancer, which involve multiple aberrant signaling pathways, has spurred the development of multi-targeted agents. nih.gov This approach offers potential advantages over single-target therapies, including improved efficacy and a reduced likelihood of developing drug resistance. nih.gov The 5-methoxyquinazolin-4-amine core is an ideal starting point for designing such agents.

Future design strategies will likely focus on creating hybrid molecules that can simultaneously inhibit key targets in cancer progression. Research has demonstrated the potential of quinazoline (B50416) derivatives to act as dual inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. nih.gov Furthermore, there is significant interest in developing agents that target both kinase pathways and other critical cellular processes. Examples of such multi-targeted approaches include the design of dual inhibitors targeting:

Kinases and Microtubule Dynamics: Combining the kinase inhibitory properties of the quinazoline core with moieties that disrupt microtubule polymerization. This dual action would attack both cell signaling and the machinery of cell division. nih.gov

PI3K and HDAC Enzymes: Phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) are both important targets in oncology. Quinazoline-based compounds have been designed as dual PI3K/HDAC inhibitors, demonstrating a promising strategy for synergistic anticancer effects. nih.gov

The following table summarizes examples of multi-targeted strategies involving the broader quinazoline scaffold, providing a blueprint for future this compound derivatives.

Target CombinationTherapeutic RationaleRepresentative Compound Class
EGFR / VEGFR-2 / PDGFR-βSimultaneous inhibition of tumor growth, angiogenesis, and metastasis. nih.govSubstituted Quinazolines
PI3K / HDACTargeting both signal transduction and epigenetic regulation for synergistic anticancer activity. nih.govQuinazoline-based hydroxamic acids
Kinases / TubulinDual attack on cell signaling pathways and the mitotic apparatus. nih.govQuinazoline-Chalcone Hybrids

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically distinct drugs. nih.gov A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.govnih.gov

Future research on this compound derivatives will focus on two key strategies to combat resistance:

Inhibition of ABC Transporters: Designing derivatives that can directly inhibit the function of efflux pumps like P-gp. By blocking these pumps, the intracellular concentration of co-administered chemotherapeutic agents can be maintained at effective levels. nih.gov

Development of Prodrugs and Novel Delivery Systems: Creating platinum(IV) prodrugs incorporating 4-amino-quinazoline moieties is a novel strategy. These complexes can overcome cisplatin (B142131) resistance by altering the drug's cellular uptake and inducing apoptosis through alternative mechanisms, such as the generation of reactive oxygen species (ROS) and severe DNA damage. nih.gov

One study demonstrated that a specific quinoline (B57606) derivative could effectively kill doxorubicin-resistant leukemia cells by inducing apoptosis through the generation of ROS. nih.gov This highlights a promising avenue for developing this compound analogs that are active against resistant cancers.

Exploration of New Therapeutic Areas

While the primary focus for quinazoline derivatives has been oncology, their diverse biological activities suggest significant potential in other therapeutic areas. scielo.brmdpi.comresearchgate.net The pleiotropic pharmacological profile of the amino-quinazoline scaffold makes it a rich source for developing novel treatments for a wide range of conditions. scielo.br

Future exploration for this compound derivatives should extend beyond cancer to include:

Infectious Diseases: Amino-quinazolines have been synthesized and evaluated against various pathogens, including bacteria (e.g., Mycobacterium tuberculosis), viruses (e.g., Hepatitis C, Influenza A), and parasites (e.g., those causing malaria and Chagas disease). scielo.brmdpi.com

Inflammatory Disorders: Certain 4-amino quinazoline derivatives have shown potent anti-inflammatory activity, presenting an opportunity to develop new treatments for chronic inflammatory diseases. mdpi.com

Cardiovascular Conditions: A series of phenylquinazoline inhibitors were identified as potent blockers of the Kv1.5 potassium channel, which is a target for treating atrial fibrillation, the most common form of sustained cardiac arrhythmia. nih.gov

Neurodegenerative Diseases: The amino-quinazoline structure has been explored for designing acetylcholinesterase (AChE) inhibitors, which are a therapeutic strategy for Alzheimer's disease. scielo.br

The table below illustrates the broad therapeutic potential of the quinazoline scaffold.

Therapeutic AreaBiological Target/ApplicationReference Compound Class
Infectious Diseases Antiviral (e.g., Cucumber Mosaic Virus)Dithioacetal-quinazoline derivatives mdpi.com
Antitubercular (e.g., M. tuberculosis)2-Ethylthio-4-methylaminoquinazoline derivatives mdpi.com
Inflammatory Disorders Anti-inflammatory activityN-(4-fluorophenyl)quinazolin-4-amine mdpi.com
Cardiovascular Disease Atrial Fibrillation (Kv1.5 channel inhibition)2-(pyrimidin-5-yl)quinazolin-4-amine derivatives nih.gov
Neurodegenerative Disease Alzheimer's Disease (AChE inhibition)Quinazoline-triazole hybrids scielo.br

Development of Modulators for Emerging Biological Targets

As our understanding of disease biology deepens, new and promising biological targets are continually being identified. The versatility of the this compound scaffold makes it an excellent platform for developing modulators against these emerging targets.

Key emerging targets for which quinazoline-based inhibitors have shown promise include:

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Overexpression of Aurora kinase A is common in many tumors, making it a significant anticancer target. Structure-based design has led to the synthesis of highly selective quinazolin-4-amine (B77745) derivatives as potent Aurora A kinase inhibitors. nih.gov

Werner (WRN) Syndrome Protein: Recent studies have identified WRN helicase as a synthetic lethal target in certain cancers. Novel N-arylquinazoline-4-amine analogs have been designed and shown to act as WRN protein inhibitors with potent anticancer properties. nih.gov

Epigenetic Targets: As mentioned, dual inhibitors targeting HDACs represent a move into modulating the epigenome. Further exploration of other epigenetic targets, such as bromodomains or methyltransferases, could yield novel therapeutic agents.

Integration of Advanced Computational and Experimental Methodologies

The future of drug design for this compound derivatives will be heavily influenced by the synergy between computational and experimental techniques. In silico methods are crucial for rational drug design, allowing for the efficient screening of virtual libraries and the prediction of molecular interactions before undertaking costly and time-consuming synthesis. nih.gov

Key integrated methodologies include:

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of target proteins to design molecules that fit precisely into the active site. This approach has been successfully used to develop selective Aurora A kinase inhibitors from the quinazolin-4-amine class. nih.gov

Molecular Docking and Simulation: Computational docking studies are used to predict the binding modes and affinities of designed compounds with their biological targets, such as EGFR. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. This helps in prioritizing compounds with favorable drug-like profiles early in the discovery process. nih.gov

These computational approaches, combined with traditional synthesis and biological evaluation, create a powerful and efficient cycle for drug discovery, accelerating the development of novel this compound-based therapeutics.

Q & A

Q. Limitations :

  • High-temperature requirements for traditional cyclization (≥120°C) may degrade thermally sensitive intermediates .
  • Low regioselectivity in electrophilic substitutions due to competing reactions at the quinazoline core .

Which spectroscopic and chromatographic methods are optimal for characterizing this compound and its derivatives?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., DMSO-d6 solvent) resolve methoxy group positioning and amine proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-HRMS for [M+H]+ ions with <1 ppm error) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Gradient elution (e.g., 4%→100% acetonitrile/water with 0.05% TFA) ensures >95% purity .

Methodological Tip : Combine reversed-phase HPLC with diode array detection to monitor degradation products during stability studies .

How can researchers optimize reaction conditions for palladium-catalyzed cross-coupling in this compound derivative synthesis?

Advanced Research Question
Key variables to optimize:

  • Catalyst Loading : Tetrakis(triphenylphosphine)palladium(0) at 5–10 mol% achieves >50% yield in microwave-assisted Suzuki reactions (150°C, 1 hr) .
  • Solvent Selection : DMF enhances solubility of boronic acid reagents but may require post-reaction LiCl washes to remove Pd residues .
  • Temperature Control : Microwave irradiation reduces side reactions (e.g., dehalogenation) compared to conventional heating .

Data-Driven Approach : Use a factorial design (e.g., 23^3 matrix) to test catalyst loading, temperature, and solvent ratios .

How should contradictions in reported biological activities (e.g., anti-inflammatory vs. inactivity) be analyzed methodologically?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW264.7 macrophages vs. human PBMCs) or inflammatory markers (COX-2 vs. TNF-α) .
  • Structural Analogues : Substituent positioning (e.g., methoxy vs. chloro groups) alters target affinity .

Q. Resolution Strategies :

  • Meta-Analysis : Calculate heterogeneity metrics (I², H) to quantify variability across studies .
  • Dose-Response Validation : Re-evaluate IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) .

What computational approaches are effective for predicting the biological targets of this compound derivatives?

Advanced Research Question

  • 3D-QSAR Modeling : Aligns steric/electrostatic fields of derivatives (e.g., morpholinyl substituents) to correlate with kinase inhibition (CLK1/CDC2-like kinases) .
  • Molecular Docking : Screen against homology models of anti-inflammatory targets (e.g., COX-2 or NF-κB) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration for CNS applications .

How can researchers establish structure-activity relationships (SAR) for kinase inhibition by this compound analogues?

Advanced Research Question
Methodological Framework :

Core Modifications : Compare inhibitory activity of N-substituted (e.g., thiophen-2-ylmethyl) vs. C6-aryl derivatives .

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazoline N1) using Schrödinger’s Phase .

Kinase Profiling : Test against a panel of 50+ kinases (e.g., Reaction Biology Corporation’s services) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.